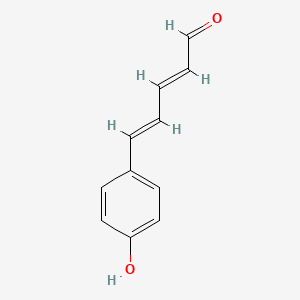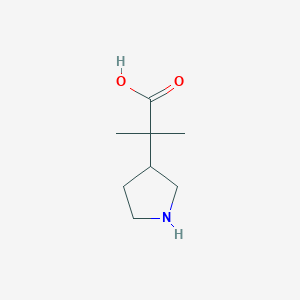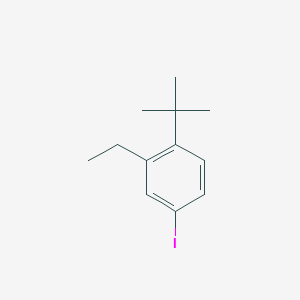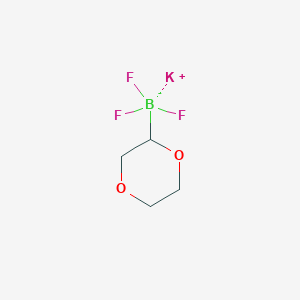![molecular formula C16H23NO6 B13502865 2-{[(Tert-butoxy)carbonyl]amino}-3-(3,5-dimethoxyphenyl)propanoic acid](/img/structure/B13502865.png)
2-{[(Tert-butoxy)carbonyl]amino}-3-(3,5-dimethoxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(Tert-butoxy)carbonyl]amino}-3-(3,5-dimethoxyphenyl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and two methoxy groups attached to the phenyl ring. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-(3,5-dimethoxyphenyl)propanoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM).
Formation of the propanoic acid backbone: The protected amino group is then coupled with 3,5-dimethoxybenzaldehyde through a condensation reaction, followed by reduction to form the corresponding alcohol. This alcohol is then oxidized to form the propanoic acid backbone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3-(3,5-dimethoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Deprotection: The Boc protecting group can be removed using strong acids like trifluoroacetic acid (TFA) to yield the free amino acid.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Deprotected amino acid: Removal of the Boc group yields the free amino acid.
Substituted derivatives: Nucleophilic substitution yields various substituted derivatives depending on the nucleophile used.
Oxidized and reduced derivatives: Oxidation and reduction yield different oxidation states of the compound.
Applications De Recherche Scientifique
2-{[(Tert-butoxy)carbonyl]amino}-3-(3,5-dimethoxyphenyl)propanoic acid has several scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-(3,5-dimethoxyphenyl)propanoic acid involves the following steps:
Deprotection: The Boc group is removed to expose the free amino group.
Interaction with Molecular Targets: The free amino group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions.
Pathways Involved: The compound can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[(Tert-butoxy)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid
- 3-(Acetyloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
- (S)-2-{[(Tert-butoxy)carbonyl]amino}-3-aminopropionic acid
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-3-(3,5-dimethoxyphenyl)propanoic acid is unique due to the presence of the 3,5-dimethoxyphenyl group, which imparts specific electronic and steric properties. This makes it particularly useful in peptide synthesis and medicinal chemistry applications where these properties are desired.
Propriétés
Formule moléculaire |
C16H23NO6 |
|---|---|
Poids moléculaire |
325.36 g/mol |
Nom IUPAC |
3-(3,5-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-13(14(18)19)8-10-6-11(21-4)9-12(7-10)22-5/h6-7,9,13H,8H2,1-5H3,(H,17,20)(H,18,19) |
Clé InChI |
UXDUTJCMSPPINN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)OC)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Tert-butyl 4-hydroxy-4-[3-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13502811.png)


![1-[(Tert-butoxy)carbonyl]-3-methanesulfonylazetidine-3-carboxylic acid](/img/structure/B13502833.png)

amine](/img/structure/B13502850.png)
![Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13502856.png)
![(1S,6S)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13502872.png)

